Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a cyclohexene ring linked via a methanone group to a piperidine scaffold substituted at the 4-position with a thiophen-2-yl moiety. Its molecular formula is estimated as C₁₆H₁₉NOS (molecular weight ≈ 273.39 g/mol). This compound’s structural features suggest possible applications in medicinal chemistry, particularly in targeting receptors sensitive to heterocyclic and lipophilic groups .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(14-5-2-1-3-6-14)17-10-8-13(9-11-17)15-7-4-12-19-15/h1-2,4,7,12-14H,3,5-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRFQKBRLYMQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives. Finally, these rings are combined through a series of condensation reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclohexene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperidine Ring
The piperidine substituent significantly influences physicochemical and biological properties. Key comparisons include:
a. 4-(4-tert-Butylphenyl)piperidin-1-yl(cyclohexyl)methanone (4PP-6)
- Substituent : Bulky 4-tert-butylphenyl group.
- Key Differences : The tert-butyl group enhances hydrophobicity and steric bulk compared to the thiophen-2-yl group in the target compound. This may improve membrane permeability but reduce solubility.
- Molecular Weight : Higher (~340–360 g/mol) due to the tert-butylphenyl moiety.
- Applications : Such bulky groups are often used in CNS-targeting drugs for enhanced blood-brain barrier penetration .
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
- Substituent : 2-Hydroxyethyl group.
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity.
- Molecular Weight : 237.34 g/mol (lower than the target compound).
- Applications : Polar substituents are advantageous in optimizing pharmacokinetic profiles for renal clearance .
3-Cyclohexen-1-yl(2-methylpiperidin-1-yl)methanone
Variations in the Carbonyl-Linked Group
Cyclohexyl vs. Cyclohexenyl Groups
- Cyclohexyl(4-phenylpiperidin-1-yl)methanone (4PP-10): Structure: Saturated cyclohexyl group. Impact: Increased lipophilicity but reduced conformational flexibility compared to the cyclohexenyl group. Saturated rings may favor stable binding in hydrophobic pockets .
Thiophen-3-yl vs. Thiophen-2-yl Substitution
- 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one: Structure: Thiophen-3-yl linked via an ethanone bridge. Amino groups on piperidine (e.g., 4-aminopiperidine) introduce basicity, influencing pH-dependent solubility .
Structural-Activity Relationship (SAR) Insights
- Heterocyclic Substituents: Thiophene’s sulfur atom may participate in hydrogen bonding or hydrophobic interactions, distinguishing it from phenyl or alkyl groups. For example, in cannabinoid receptor studies, substituent length and aromaticity critically modulate affinity .
- Cyclohexene vs.
Comparative Data Table
Research Implications
- Pharmacological Potential: The target compound’s thiophene and cyclohexenyl groups suggest utility in designing ligands for GPCRs or enzymes requiring aromatic and rigid binding motifs.
- Synthetic Challenges : Introducing thiophene to piperidine may require regioselective coupling strategies, as seen in sulfur-mediated cyclizations (e.g., Gewald reaction) .
- Optimization Directions : Hybridizing features (e.g., combining thiophene with hydroxyethyl groups) could balance solubility and receptor affinity.
Biological Activity
Cyclohex-3-en-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its unique structural features, including a cyclohexene ring, a thiophene ring, and a piperidine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅NOS |
| CAS Number | 1396749-70-4 |
| Molecular Weight | 227.33 g/mol |
This compound's structural components allow it to engage in various chemical reactions, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiophene rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .
Anti-inflammatory Effects
Research has suggested that the piperidine moiety in this compound may interact with neurotransmitter receptors, potentially modulating inflammatory pathways. Compounds with similar structures have been explored for their anti-inflammatory effects in various in vitro models, indicating that this compound could possess similar properties.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The thiophene ring may inhibit enzymes involved in inflammatory responses.
- Receptor Interaction : The piperidine ring could modulate neurotransmitter receptors, influencing signal transduction pathways related to pain and inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,5-Dichlorothiophene | Thiophene derivative | Antibacterial |
| Piperidine derivatives (e.g., 4-piperidone) | Piperidine derivative | Analgesic and anti-inflammatory |
| Cyclohexenone derivatives | Cyclohexene derivative | Various biological activities |
This compound stands out due to its combination of three distinct ring systems, allowing for diverse biological applications.
Study on Antimicrobial Activity
A study published in MDPI explored the antimicrobial efficacy of thiophene-containing compounds, revealing that those with structural similarities to this compound displayed significant activity against resistant bacterial strains. The findings suggest that these compounds could serve as lead structures for developing new antibiotics .
Investigation into Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of piperidine derivatives. The results indicated that certain modifications on the piperidine ring enhanced the anti-inflammatory response in cellular models, suggesting a promising avenue for further research on Cyclohex-3-en-1-yl(4-(thiophen-2-y)piperidin -1-y) methanone’s therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
